molecular formula C7H11ClN4O B597450 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride CAS No. 1220029-50-4

4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride

Cat. No.: B597450
CAS No.: 1220029-50-4
M. Wt: 202.642
InChI Key: FABCAWGWTHXOQP-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The specific chemical reactions involving “4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride” are not explicitly mentioned in the sources I found .

Scientific Research Applications

Synthesis of Novel Heterocyclic Compounds

Research indicates that "4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride" serves as a precursor in the synthesis of various substituted pyrazolo[4,3-c]pyridine derivatives. These novel compounds exhibit a wide range of biological activities, including antimicrobial and antitubercular properties. For instance, a study focused on the development of Mycobacterium tuberculosis pantothenate synthetase inhibitors synthesized forty 3-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives, highlighting the compound's significance in tuberculosis research (Samala et al., 2013).

Anticancer and Antimicrobial Applications

Further research has demonstrated the utility of "this compound" in the synthesis of compounds with anticancer and antimicrobial activities. For example, a study synthesized a series of pyrazolo[1,5-a]pyridine-3-carboxamide derivatives, which showed promising in vitro potency against drug-susceptible and multidrug-resistant Mycobacterium tuberculosis strains, suggesting potential applications in antitubercular drug discovery (Tang et al., 2015).

Chemical Synthesis and Functionalization

The compound is also utilized in chemical synthesis and functionalization reactions, leading to the creation of novel compounds with potential pharmacological properties. For example, a study on the synthesis of some substituted pyrazolo[4,3-c]pyridine derivatives highlighted the compound's role in the generation of novel fused heterobicycles with potential applications in chemical research (Karthikeyan et al., 2014).

Future Directions

The future directions of research on “4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride” are not explicitly mentioned in the sources I found .

Properties

IUPAC Name

4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N4O.ClH/c8-7(12)6-4-3-9-2-1-5(4)10-11-6;/h9H,1-3H2,(H2,8,12)(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FABCAWGWTHXOQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1NN=C2C(=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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